![molecular formula C17H22N2O2 B14753285 2-[[3-[(2-Hydroxyphenyl)methylamino]propylamino]methyl]phenol CAS No. 2287-28-7](/img/structure/B14753285.png)
2-[[3-[(2-Hydroxyphenyl)methylamino]propylamino]methyl]phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[[3-[(2-Hydroxyphenyl)methylamino]propylamino]methyl]phenol is a chemical compound known for its unique structure and properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[3-[(2-Hydroxyphenyl)methylamino]propylamino]methyl]phenol typically involves multi-step organic reactions. One common method is the condensation reaction between 2-hydroxybenzaldehyde and a suitable amine derivative. The reaction is usually carried out under controlled temperature and pH conditions to ensure high yield and purity of the product .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under specific conditions. Catalysts and solvents are often used to enhance the reaction rate and efficiency. The final product is then purified using techniques such as crystallization or chromatography .
Analyse Des Réactions Chimiques
Types of Reactions
2-[[3-[(2-Hydroxyphenyl)methylamino]propylamino]methyl]phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The amine groups can be reduced to form secondary or tertiary amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic reagents like bromine (Br2) and nitric acid (HNO3) are commonly employed.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Secondary and tertiary amines.
Substitution: Halogenated and nitrated aromatic compounds.
Applications De Recherche Scientifique
2-[[3-[(2-Hydroxyphenyl)methylamino]propylamino]methyl]phenol has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and as a building block in organic synthesis.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the synthesis of dyes, polymers, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2-[[3-[(2-Hydroxyphenyl)methylamino]propylamino]methyl]phenol involves its interaction with specific molecular targets. The phenol group can form hydrogen bonds with proteins and enzymes, potentially inhibiting their activity. The amine groups can interact with nucleic acids and other biomolecules, affecting their function and stability .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-[(2-Hydroxyphenyl)methylamino]ethylamine
- 2-[(2-Hydroxyphenyl)methylamino]propylamine
- 2-[(2-Hydroxyphenyl)methylamino]butylamine
Uniqueness
Its ability to undergo multiple types of chemical reactions and its interactions with biological targets make it a versatile compound in scientific research .
Propriétés
Numéro CAS |
2287-28-7 |
|---|---|
Formule moléculaire |
C17H22N2O2 |
Poids moléculaire |
286.37 g/mol |
Nom IUPAC |
2-[[3-[(2-hydroxyphenyl)methylamino]propylamino]methyl]phenol |
InChI |
InChI=1S/C17H22N2O2/c20-16-8-3-1-6-14(16)12-18-10-5-11-19-13-15-7-2-4-9-17(15)21/h1-4,6-9,18-21H,5,10-13H2 |
Clé InChI |
KTWSKIQUAVAPQO-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)CNCCCNCC2=CC=CC=C2O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


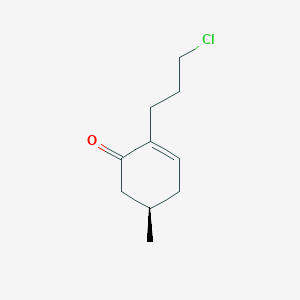
![Ethanone, 1-[1-[(difluoroboryl)oxy]-2-naphthalenyl]-](/img/structure/B14753211.png)
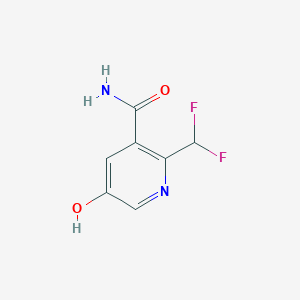
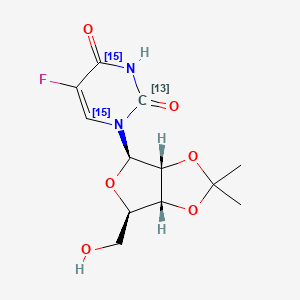
![Benzo[f][1,7]naphthyridine](/img/structure/B14753223.png)
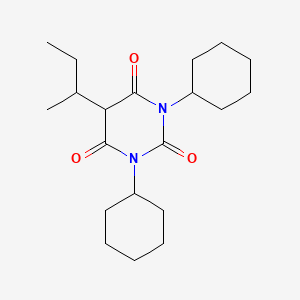
![1-[3-Butoxy-2,2-bis(butoxymethyl)propoxy]butane](/img/structure/B14753227.png)
![Glycine, N-[N-[(phenylmethoxy)carbonyl]-L-tyrosyl]-](/img/structure/B14753233.png)
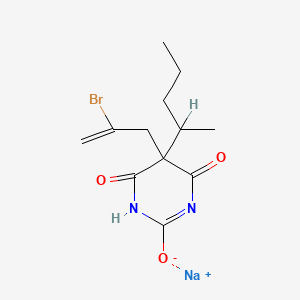
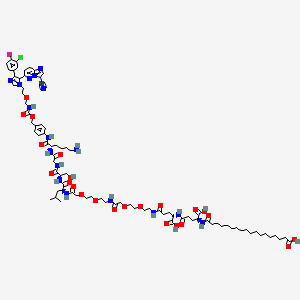
![Naphth[2,1-g]isoquinoline](/img/structure/B14753257.png)
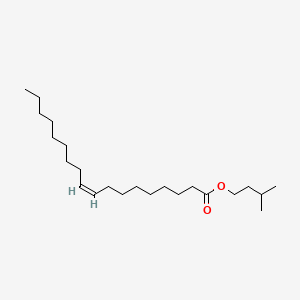
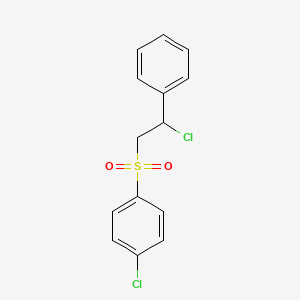
![(1-methoxy-1-oxopropan-2-yl) (2S)-2-[[(2R)-2-(2,6-dimethylphenyl)-2-methoxyacetyl]amino]propanoate](/img/structure/B14753267.png)
